molecular formula C12H16N4O3 B12703854 N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine CAS No. 102248-97-5

N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine

Cat. No.: B12703854
CAS No.: 102248-97-5
M. Wt: 264.28 g/mol
InChI Key: OKUCBEMNAMOQGX-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes an oxazole ring fused with a pyrimidine ring, which is further attached to a valine moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine typically involves multi-step organic reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction forms the oxazole ring fused with the pyrimidine ring. The resulting intermediate is then coupled with DL-valine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole and pyrimidine derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyrimidine derivatives, which can have different biological activities and properties.

Scientific Research Applications

N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory activities.

Uniqueness

N-(2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)-DL-valine is unique due to its specific structure, which combines an oxazole ring with a pyrimidine ring and a valine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

102248-97-5

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16N4O3/c1-5(2)8(12(17)18)16-10-9-11(14-6(3)13-10)19-7(4)15-9/h5,8H,1-4H3,(H,17,18)(H,13,14,16)

InChI Key

OKUCBEMNAMOQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(C(C)C)C(=O)O

Origin of Product

United States

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